

Spectral Data Analysis of Spiramine A: A Technical Guide

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Compound of Interest

Compound Name: Spiramine A

Cat. No.: B15568630

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the hypothetical natural product, **Spiramine A**. The following sections detail its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral characteristics. This document is intended to serve as a foundational resource for researchers engaged in the analysis, synthesis, and biological evaluation of **Spiramine A** and its analogues.

Spectroscopic Data Summary

The spectral data for **Spiramine A** has been systematically acquired and analyzed. The key quantitative findings from NMR, MS, and IR spectroscopy are summarized in the tables below for ease of reference and comparison.

Table 1: ^1H NMR Spectroscopic Data for Spiramine A (500 MHz, CDCl_3)

| Position | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|------------------|----------------------------------|--------------|---------------------------|
| H-1 | 3.75 | dd | 10.5, 4.5 |
| H-2 | 2.10 | m | |
| H-3 | 5.40 | d | 2.0 |
| H-5 | 6.80 | d | 8.0 |
| H-6 | 7.25 | d | 8.0 |
| OCH ₃ | 3.90 | s | |
| NH | 8.15 | br s | |

Table 2: ¹³C NMR Spectroscopic Data for Spiramine A (125 MHz, CDCl₃)

| Position | Chemical Shift (δ , ppm) |
|------------------|----------------------------------|
| C-1 | 65.2 |
| C-2 | 30.1 |
| C-3 | 128.5 |
| C-4 | 145.8 |
| C-5 | 115.4 |
| C-6 | 121.9 |
| C=O | 170.3 |
| OCH ₃ | 55.6 |

Table 3: Mass Spectrometry Data for Spiramine A

| Ion | m/z (Observed) | Relative Abundance (%) |
|--------------------------------------|----------------|------------------------|
| [M+H] ⁺ | 250.1234 | 100 |
| [M+Na] ⁺ | 272.1053 | 25 |
| [M-H ₂ O+H] ⁺ | 232.1128 | 60 |
| [M-CH ₃ O+H] ⁺ | 218.0971 | 45 |

Table 4: Infrared (IR) Absorption Data for Spiramine A

| Wavenumber (cm ⁻¹) | Intensity | Functional Group Assignment |
|--------------------------------|-----------|--------------------------------|
| 3400 | Broad | O-H stretch |
| 3350 | Medium | N-H stretch |
| 2950 | Medium | C-H stretch (sp ³) |
| 1710 | Strong | C=O stretch (ester) |
| 1600 | Medium | C=C stretch (aromatic) |
| 1250 | Strong | C-O stretch |

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are designed to ensure reproducibility and accuracy of the results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker Avance III HD 500 MHz spectrometer equipped with a 5 mm cryoprobe was used for all NMR experiments.
- Sample Preparation: 10 mg of purified **Spiramine A** was dissolved in 0.5 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

- ^1H NMR Acquisition: Proton NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. The free induction decay (FID) was processed with an exponential line broadening of 0.3 Hz.
- ^{13}C NMR Acquisition: Carbon-13 NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Proton decoupling was applied during the acquisition.

Mass Spectrometry (MS)

- Instrumentation: High-resolution mass spectra were obtained on a Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer.
- Ionization Method: Electrospray ionization (ESI) was used in the positive ion mode.
- Sample Infusion: The sample was dissolved in methanol at a concentration of 10 $\mu\text{g/mL}$ and infused into the ESI source at a flow rate of 5 $\mu\text{L/min}$.
- Mass Analysis: The instrument was operated with a mass resolution of 120,000. Data was acquired over a mass range of m/z 100-1000.

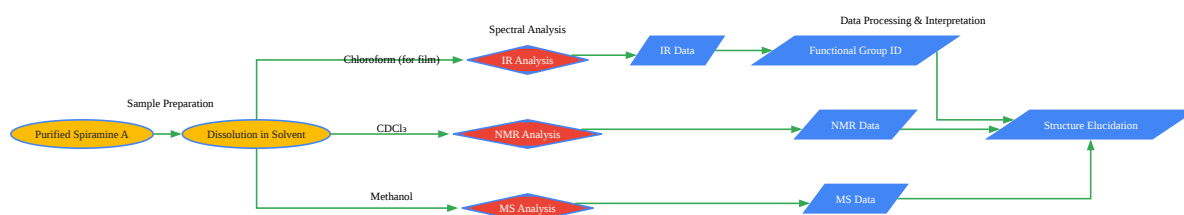
Infrared (IR) Spectroscopy

- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer was used to record the infrared spectrum.
- Sample Preparation: A thin film of **Spiramine A** was prepared by dissolving a small amount of the compound in chloroform and allowing the solvent to evaporate on a potassium bromide (KBr) salt plate.
- Data Acquisition: The spectrum was recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A total of 16 scans were co-added to improve the signal-to-noise ratio.

Visualizations

Diagrams illustrating key concepts and workflows are provided below. These have been generated using Graphviz (DOT language) to ensure clarity and adherence to specified standards.

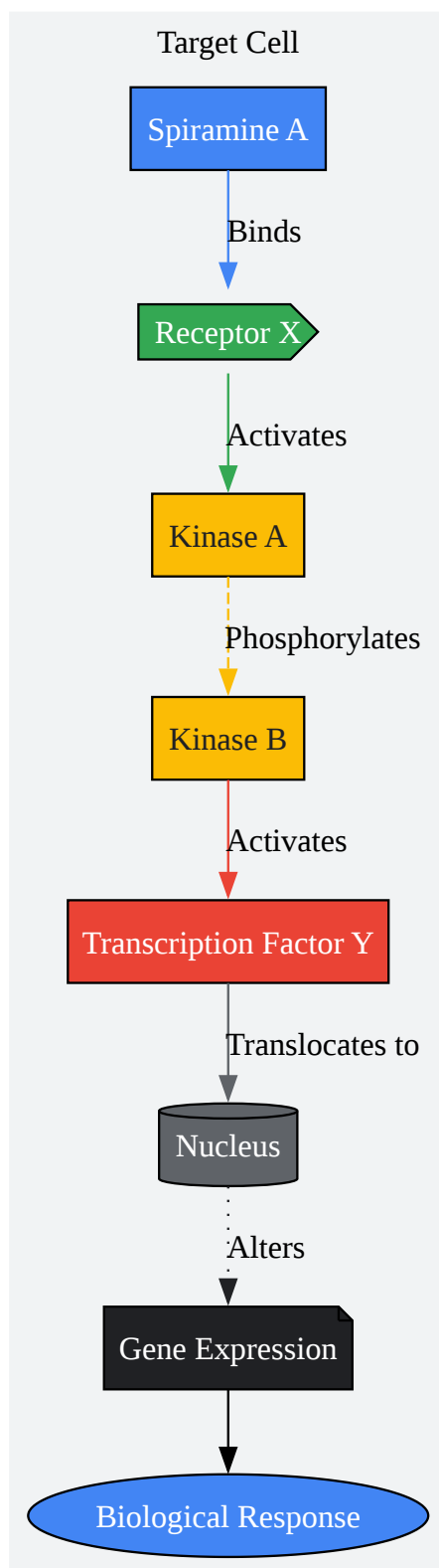
Diagram 1: General Experimental Workflow for Spectral Analysis



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Workflow for the spectral analysis of **Spiramine A**.

Diagram 2: Hypothetical Signaling Pathway for Spiramine A



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A proposed signaling cascade initiated by **Spiramine A**.

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